molecular formula C4H11Cl2N B032900 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride CAS No. 97941-91-8

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride

Cat. No.: B032900
CAS No.: 97941-91-8
M. Wt: 150.08 g/mol
InChI Key: LQLJZSJKRYTKTP-TXHXQZCNSA-N
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Description

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is a deuterated derivative of 2-Chloro-N,N-dimethylethylamine hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies. The deuterium atoms replace the hydrogen atoms, providing a unique tool for tracing and studying metabolic pathways and reaction mechanisms.

Mechanism of Action

Target of Action

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is primarily used as an intermediate and starting reagent for organic synthesis . The specific targets of this compound can vary depending on the particular synthesis it is being used in.

Mode of Action

The compound interacts with its targets through chemical reactions, facilitating the synthesis of various other compounds. The exact nature of these interactions would depend on the specific synthesis process .

Biochemical Pathways

As an intermediate and starting reagent, this compound is involved in the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . These syntheses likely involve multiple biochemical pathways, the specifics of which would depend on the final product being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the final product of the synthesis it is used in. As an intermediate, it facilitates the creation of other compounds, which then exert their own effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride typically involves the deuteration of 2-Chloro-N,N-dimethylethylamine. The process begins with the preparation of 2-Chloro-N,N-dimethylethylamine, which is synthesized by reacting dimethylamine with ethylene oxide, followed by chlorination. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, usually achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is purified through crystallization or distillation to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products

    Nucleophilic Substitution: Products include substituted amines, alcohols, or thiols.

    Oxidation: Major products are N-oxides.

    Reduction: Secondary amines are the primary products.

Scientific Research Applications

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Applications include:

    Metabolic Studies: Used to trace metabolic pathways and study enzyme kinetics.

    Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biochemical Research: Assists in studying protein-ligand interactions and receptor binding studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-dimethylethylamine Hydrochloride: The non-deuterated version, used in similar applications but lacks the isotopic labeling.

    2-Chloro-N,N-diethylethylamine Hydrochloride: Similar structure but with ethyl groups instead of methyl groups, used in different synthetic applications.

    N,N-Dimethylethylamine Hydrochloride: Lacks the chlorine atom, used in different chemical reactions.

Uniqueness

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying complex biochemical processes. The isotopic labeling allows for precise tracking in metabolic studies and enhances the accuracy of analytical techniques.

Properties

IUPAC Name

2-chloro-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLJZSJKRYTKTP-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCl)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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